N-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
N-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
333459-59-9
VCID:
VC0490755
InChI:
InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16)
SMILES:
CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl
Molecular Formula:
C11H10ClN3OS2
Molecular Weight:
299.8g/mol
N-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 333459-59-9
Main Products
VCID: VC0490755
Molecular Formula: C11H10ClN3OS2
Molecular Weight: 299.8g/mol
CAS No. | 333459-59-9 |
---|---|
Product Name | N-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide |
Molecular Formula | C11H10ClN3OS2 |
Molecular Weight | 299.8g/mol |
IUPAC Name | N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16) |
Standard InChIKey | BVUSWUOQBXRTGR-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
Canonical SMILES | CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
PubChem Compound | 851609 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume